molecular formula C23H15NO4 B2602746 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 312605-53-1

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No.: B2602746
CAS No.: 312605-53-1
M. Wt: 369.376
InChI Key: FKCZFSLFHCWCCE-UHFFFAOYSA-N
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Description

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety attached to the anthracene ring

Mechanism of Action

Target of Action

It is known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.

Mode of Action

The compound’s N, O-bidentate directing group could potentially interact with metal ions, leading to the functionalization of C-H bonds . This could result in changes to the structure and function of biomolecules in the cell, affecting cellular processes and responses.

Biochemical Pathways

Given its potential to interact with metal ions and influence C-H bond functionalization, it may impact a variety of biochemical pathways, particularly those involving metalloproteins or enzymes that rely on metal ions for their activity .

Result of Action

Some studies suggest that similar compounds may have antimicrobial activity , indicating that this compound could potentially affect the growth and survival of certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with an appropriate acylating agent. One common method involves the reaction of 1-aminoanthraquinone with 4-acetylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can be compared with other anthraquinone derivatives, such as:

    Mitoxantrone: An anthraquinone-based anticancer drug that intercalates into DNA and inhibits topoisomerase II.

    Doxorubicin: Another anthraquinone derivative used as a chemotherapeutic agent, known for its ability to generate free radicals and induce apoptosis in cancer cells.

    Anthraquinone-2-carboxylic acid: A simpler anthraquinone derivative used in the synthesis of dyes and pigments.

The uniqueness of this compound lies in its specific structural features, such as the acetyl and benzamide groups, which confer distinct chemical and biological properties compared to other anthraquinone derivatives .

Properties

IUPAC Name

4-acetyl-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c1-13(25)14-9-11-15(12-10-14)23(28)24-19-8-4-7-18-20(19)22(27)17-6-3-2-5-16(17)21(18)26/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCZFSLFHCWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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